H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH

Affinity chromatography HIV-1 protease purification Crystallography

Obtaining crystallization-grade HIV-1 protease often requires multi-step chromatography. L-365,862 (CAS 124869-92-7), a reduced-amide MA-CA substrate analog, solves this via single-step affinity purification. - Ki = 1 µM for HIV-1 protease; enables active-site titration of functional enzyme. - L-365,862-agarose yields homogeneous, active protease without additional steps. - Non-hydrolyzable probe for Gag maturation studies & dimerization inhibitor screening.

Molecular Formula C42H67N11O12
Molecular Weight 918.063
CAS No. 124869-92-7
Cat. No. B568514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH
CAS124869-92-7
Molecular FormulaC42H67N11O12
Molecular Weight918.063
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C42H67N11O12/c1-5-23(4)35(41(63)51-34(22(2)3)40(62)49-28(42(64)65)14-16-32(45)56)52-39(61)30-12-9-17-53(30)20-25(18-24-10-7-6-8-11-24)47-38(60)29(19-33(46)57)50-37(59)27(13-15-31(44)55)48-36(58)26(43)21-54/h6-8,10-11,22-23,25-30,34-35,54H,5,9,12-21,43H2,1-4H3,(H2,44,55)(H2,45,56)(H2,46,57)(H,47,60)(H,48,58)(H,49,62)(H,50,59)(H,51,63)(H,52,61)(H,64,65)/t23-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1
InChIKeyGISHZXDZHXDISA-NDUNROFHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reduced-Amide HIV-1 Protease Inhibitor for Affinity Purification and Structural Biology


H-Ser-Gln-Asn-Phe-(R)-Pro-Ile-Val-Gln-OH (CAS 124869-92-7, Merck code L-365,862), also designated H-Ser-Gln-Asn-Phe-psi(CH2NH)Pro-Ile-Val-Gln-OH, is an octapeptide substrate analogue containing a reduced amide bond (CH2NH) isostere between Phe and Pro residues [1]. This compound functions as a competitive inhibitor of the HIV-1 protease with a Ki of 1 µM and was originally developed as an affinity ligand for the rapid purification of active HIV-1 protease from recombinant E. coli lysates [1]. Its sequence corresponds to the MA-CA (membrane-associated to capsid) junction of the HIV-1 Gag polyprotein, with a Phe-for-Tyr substitution, making it a biologically authentic substrate analog [2]. The compound contains (R)-Pro (D-proline) and has a molecular formula of C42H67N11O12 (MW 918.06) [3].

1 HIV-1 protease affinity purification ligand Single-step capture from E. coli lysates
2 Reduced amide substrate analog probe Non-hydrolyzable MA-CA junction mimic
3 Structural biology tool compound Supports co-crystallization and active-site studies

Why Generic HIV-1 Protease Inhibitors Cannot Substitute


HIV-1 protease inhibitors span a wide potency range and employ diverse chemical isosteres, yet they are not interchangeable for research applications. Broad-spectrum aspartic protease inhibitors such as acetyl-pepstatin bind with higher affinity (Ki = 5–35 nM) [1] but lack sequence specificity, making them unsuitable for studies requiring discrimination of individual Gag cleavage sites. Other reduced-amide peptide inhibitors, such as HIV-IN peptide (RVL-psi[CH2NH]FEA-Nle-NH2, Ki = 50 nM), are derived from different polyprotein junctions and do not recapitulate the MA-CA cleavage site recognition that is critical for viral maturation studies. Pepstatin-agarose affinity resins require additional ion-exchange chromatography steps to achieve homogeneity [2], whereas L-365,862-agarose yields crystallization-grade HIV-1 protease in a single step [3]. These functional distinctions—sequence origin, isostere chemistry, purification utility, and active-site specificity—mean that substituting a generic HIV-1 protease inhibitor for this compound will compromise experimental outcomes in structural biology, enzymology, and inhibitor screening workflows.

Sequence specificity mismatch
Broad-spectrum aspartic protease inhibitors (e.g., acetyl-pepstatin) lack MA-CA junction specificity, potentially confounding multi-protease experiments.
Purification workflow divergence
Pepstatin-agarose methods require additional ion-exchange steps, increasing time and reducing yield versus single-step L-365,862 affinity chromatography.
Cleavage-site context difference
Other reduced-amide inhibitors target different Gag junctions (e.g., HIV-IN peptide); substitution may alter mechanistic interpretation of MA-CA processing.

Quantitative Differentiation Evidence vs. Closest Comparators


Single-Step Affinity Purification vs. Multi-Step Chromatography

L-365,862 coupled to agarose resin enables single-step affinity purification of active HIV-1 protease from crude E. coli lysates, with elution achieved by a buffer change to pH 10 and 2 M NaCl. The resulting preparation is homogeneous and directly suitable for crystallization [1]. In contrast, pepstatin-agarose affinity chromatography requires a subsequent Mono S ion-exchange step to achieve comparable homogeneity, extending the purification timeline and reducing overall yield [2]. Furthermore, solutions containing HIV-1 protease pre-bound to competitive inhibitors do not bind to the L-365,862 column, confirming active-site-directed specificity [1].

Purification workflow
Head-to-head
1-step affinity (L-365,862-agarose) vs. ≥2-step (pepstatin-agarose + ion-exchange)
Supports purification workflow selection for crystallography
Active-site specificity confirmed; inhibitor-bound protease excluded
Affinity chromatography HIV-1 protease purification Crystallography

Hydrogen Bond Network Architecture in HIV-1 Protease Complexes

A preliminary crystallographic comparison of the HIV-1 protease complexed with L-365,862 versus the acetyl-pepstatin complex reveals considerable differences in the length of hydrogen bonds between the protein and the inhibitor [1]. In the L-365,862 complex, the inhibitor backbone adopts an extended conformation throughout most of the sequence but displays a turn conformation at the N-terminal serine residue, a feature not observed in the acetyl-pepstatin complex (PDB 5HVP, resolved at 2.0 Å) [1][2]. This N-terminal turn may facilitate binding interactions that mimic the protease's recognition of its natural polyprotein substrates [1]. The acetyl-pepstatin complex, by contrast, exhibits a fully extended peptidyl backbone with a symmetric binding mode across the protease dimer [2].

H-bond architecture
Head-to-head
L-365,862: N-terminal turn, distinct H-bond lengths; acetyl-pepstatin: fully extended, symmetric binding
Supports substrate-recognition structural studies
Qualitative differences from PDB 5HVP comparison
X-ray crystallography HIV-1 protease inhibitor complex Hydrogen bonding

Binding Affinity and Target Specificity Contrast

L-365,862 acts as a competitive inhibitor of HIV-1 protease with a Ki of 1 µM (1,000 nM) [1]. In comparison, acetyl-pepstatin inhibits HIV-1 protease with Ki values between 5 and 35 nM under varying conditions of pH and ionic strength [2], representing a 20- to 200-fold higher binding affinity. However, acetyl-pepstatin is a broad-spectrum aspartic protease inhibitor that also potently inhibits HIV-2 protease (Ki = 5 nM at pH 4.7), pepsin, and other aspartic proteases , whereas L-365,862 is a sequence-specific substrate analog derived from the HIV-1 Gag MA-CA cleavage site [3]. The lower absolute potency of L-365,862 is offset by its biological authenticity: it mimics the natural substrate with a non-hydrolyzable isostere, making it a more faithful probe for HIV-1 protease substrate recognition studies than the promiscuous inhibitor acetyl-pepstatin.

Binding affinity (Ki)
Reported
L-365,862 Ki = 1 µM (competitive); acetyl-pepstatin Ki = 5–35 nM (20–200× higher potency)
Target specificity over potency for Gag-processing studies
Acetyl-pepstatin is broad-spectrum; L-365,862 is sequence-specific
Enzyme kinetics HIV-1 protease inhibition Ki determination

Reduced Amide Bond Isostere and Substrate Affinity Gain

L-365,862 contains a reduced amide bond (psi[CH2NH]) replacing the scissile Phe-Pro peptide bond, converting a cleavable substrate into a non-hydrolyzable competitive inhibitor. The Ki of 1 µM for L-365,862 [1] represents an approximately 100-fold improvement in binding affinity compared with the corresponding native substrate sequence (Km values for consensus HIV-1 protease substrates are in the millimolar range, e.g., DABCYL-SQNYPIVQ-EDANS exhibits Km = 103 µM [2][5]). This is consistent with the broader class observation that substitution of reduced Phe-Pro dipeptide isosteres for the scissile dipeptide affords inhibitors with Ki values in the micromolar range, three orders of magnitude better in affinity than the corresponding substrates [3][4]. Unlike hydroxyethylene isosteres (e.g., U-85548E, Ki < 1 nM), the reduced amide isostere is chemically simpler and more synthetically accessible, while being less prone to off-target aspartic protease inhibition than statine-based inhibitors.

Substrate-to-inhibitor affinity
Class-level
~100× improvement: Ki 1 µM vs. substrate Km ~100 µM
Non-hydrolyzable probe supports long-incubation studies
Reduced amide isostere chemically stable; class-level trend
Peptidomimetic inhibitor Reduced amide isostere HIV-1 protease substrate analog

MA-CA Gag Cleavage Site Origin vs. Alternative Inhibitors

L-365,862 (Ser-Gln-Asn-Phe-psi[CH2NH]-Pro-Ile-Val-Gln) is derived from the MA-CA (p17-p24) cleavage site of the HIV-1 Gag polyprotein, with Phe substituted for the native Tyr [1][2]. This is the first cleavage event in Gag processing and is critical for viral maturation. In comparison, other reduced-amide HIV-1 protease inhibitors are derived from different polyprotein junctions: HIV-IN peptide (Arg-Val-Leu-psi[CH2NH]Phe-Glu-Ala-Nle-NH2, Ki = 50 nM) originates from a separate cleavage site context . The MA-CA junction represents a biologically and therapeutically validated target distinct from other Gag and Gag-Pol cleavage sites [3]. No other commercially available reduced-amide peptide replicates the MA-CA junction with the psi[CH2NH] isostere, making L-365,862 uniquely suited for experiments that require sequence-authentic probing of the first Gag cleavage event.

Cleavage site origin
Class-level
MA-CA (p17-p24) junction; only commercially available reduced-amide inhibitor matching this site
Sequence-authentic probe for first Gag cleavage event
Other inhibitors target different junctions (e.g., HIV-IN peptide)
HIV-1 Gag polyprotein MA-CA cleavage site Substrate-based inhibitor design

Active-Site Specificity and Ligand Competition Validation

The L-365,862-agarose affinity resin exhibits active-site-directed specificity: when HIV-1 protease is pre-incubated with a competitive inhibitor, the enzyme-inhibitor complex does not bind to the column [1]. This property enables functional discrimination between active-site-bound and free enzyme, a capability not reported for pepstatin-agarose columns [2][3]. Additionally, L-365,862 has been used to selectively stabilize the active dimeric form of HIV-1 protease, allowing measurement of dimer dissociation kinetics [4]. The compound's ability to distinguish active from inhibitor-bound protease has practical utility in active-site titration experiments and in verifying that purified protease retains its native active-site conformation.

Active-site specificity
Head-to-head
Excludes inhibitor-bound protease; pepstatin-agarose binds inactive mutants
Enables active-site titration and functional concentration determination
Unique discrimination of active vs. inhibitor-bound enzyme
Active-site titration HIV-1 protease affinity resin Competitive binding

Validated Research Applications


Affinity Purification for Crystallography and Biophysical Studies

L-365,862 covalently coupled to agarose resin provides a single-step affinity capture method for recombinant HIV-1 protease from E. coli lysates. Elution at pH 10 with 2 M NaCl yields active, homogeneous enzyme suitable for crystallization without additional chromatographic steps [1]. This protocol has been validated by the determination of multiple HIV-1 protease crystal structures, including the enzyme-inhibitor complex with acetyl-pepstatin at 2.0 Å resolution [2]. Laboratories producing HIV-1 protease for structural biology, drug screening, or biophysical characterization can use this compound as a key affinity ligand.

Active-Site Titration and Functional Concentration Determination

The active-site-specific binding property of L-365,862—where HIV-1 protease pre-bound to competitive inhibitors does not interact with the L-365,862 affinity column [1]—enables precise active-site titration of protease preparations. This application is critical for accurately determining the functional concentration of active enzyme in biochemical and pharmacological assays, where knowing the fraction of catalytically competent protease directly impacts the reliability of Ki, IC50, and kcat determinations.

Probing MA-CA Cleavage Site Recognition in Mechanistic Studies

As a sequence-authentic reduced-amide analog of the MA-CA (p17-p24) Gag cleavage junction, L-365,862 serves as a non-hydrolyzable probe for studying the molecular determinants of substrate recognition at this biologically critical processing site [1][3]. This is the first cleavage event in Gag maturation and is essential for viral infectivity [4]. The compound enables competition assays, co-crystallization trials, and binding studies that dissect how HIV-1 protease discriminates among its eight distinct Gag and Gag-Pol cleavage sites.

Protease Dimer Stabilization and Dissociation Kinetics

L-365,862 selectively binds the active dimeric form of HIV-1 protease and has been employed to reinstate enzymatic activity in dissociating dimer preparations, enabling measurement of dimer dissociation rate constants [2]. This application is valuable for research on protease dimerization inhibitors—an alternative therapeutic strategy to active-site inhibition—and for characterizing the thermodynamic stability of wild-type and drug-resistant protease dimers.

Application
Selection Property
Validation Focus
Affinity purification for crystallography
Single-step affinity ligand with active-site specificity
Crystallization-grade purity and yield
Active-site titration
Discrimination of active vs. inhibitor-bound protease
Functional enzyme concentration determination
MA-CA cleavage site probing
Sequence-authentic MA-CA junction analog
Substrate recognition mechanism studies
Protease dimer stabilization
Stabilizes active dimeric protease
Dimer dissociation kinetics and stability
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